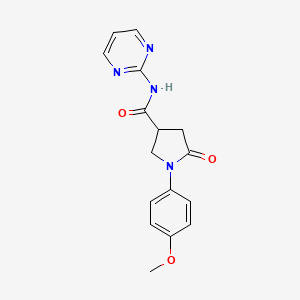

![molecular formula C18H17F2N3O2S B4629515 N-(2,4-difluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B4629515.png)

N-(2,4-difluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea

Overview

Description

N-(2,4-difluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea belongs to a class of compounds known as thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) linked to two amine groups. Thioureas are versatile molecules that have been explored for various applications, including as ligands in coordination chemistry, in organic syntheses as intermediates, and for their potential biological activities.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with thiocyanate to form isothiocyanate, followed by a subsequent reaction with another amine. This general method allows for the introduction of various functional groups, enabling the synthesis of a wide range of thiourea derivatives with diverse properties. The exact synthesis route for N-(2,4-difluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea may involve specifically tailored steps to incorporate the difluorophenyl and morpholinylcarbonyl phenyl groups, reflecting the compound's unique structural requirements.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is crucial in determining their chemical reactivity and potential applications. X-ray crystallography is a common technique used to elucidate the molecular and crystal structure, providing detailed information about the arrangement of atoms within the molecule and their spatial orientation. The molecular structure, including bond lengths and angles, significantly influences the compound's chemical and physical properties.

Chemical Reactions and Properties

Thioureas participate in various chemical reactions, including acting as nucleophiles in the addition to electrophiles, serving as ligands in coordination chemistry to form complexes with metals, and undergoing transformations into other functional groups under certain conditions. The specific reactivity of N-(2,4-difluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea would depend on the electronic effects of the difluorophenyl and morpholinylcarbonyl substituents, as well as the overall molecular conformation.

Physical Properties Analysis

The physical properties of thiourea derivatives, such as melting point, solubility in various solvents, and crystallinity, are influenced by their molecular structure. The presence of polar functional groups, like the morpholinylcarbonyl group, can affect the compound's solubility and interaction with solvents, while the overall molecular symmetry and packing can influence its melting point and crystalline form.

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including acidity/basicity, nucleophilicity, and ability to form hydrogen bonds, are dictated by their molecular structure. The specific functional groups present in N-(2,4-difluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea contribute to its chemical behavior, potentially enabling interactions with a variety of chemical species and participation in diverse chemical reactions.

For detailed studies and specific insights into the synthesis, structure, reactions, and properties of similar thiourea derivatives, refer to the following resources:

- (Shen et al., 1998)

- (Mary et al., 2016)

- (Razak et al., 2015)

- Additional papers on the topic can provide further insights into related compounds and their unique characteristics.

Scientific Research Applications

Luminescent Properties and Bioconjugation

Luminescent rhenium(I) polypyridine fluorous complexes, including thiourea derivatives, have shown promising photophysical and biological properties. These complexes exhibit strong photoluminescence and have been explored for their potential as fluorescence microscopy imaging agents and for bioconjugation purposes. The modification of these complexes with thiourea derivatives enhances their luminescent properties, making them suitable for biological applications such as cellular imaging (Louie et al., 2012).

Enzyme Inhibition and Mercury Sensing

Unsymmetrical thiourea derivatives have demonstrated efficient enzyme inhibition properties and potential as mercury sensors. These derivatives, including N-(2,4-difluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea, have been studied for their anti-cholinesterase activity and their capability to detect toxic metals such as mercury through spectrofluorimetric techniques. This makes them valuable for developing new diagnostic tools and therapeutic agents (Rahman et al., 2021).

Antipathogenic Activity

Thiourea derivatives have shown significant antipathogenic activity against various bacterial strains, particularly those known for forming biofilms such as Pseudomonas aeruginosa and Staphylococcus aureus. This property suggests that thiourea compounds could be developed into novel antimicrobial agents with specific antibiofilm properties, offering new avenues for treating bacterial infections resistant to traditional antibiotics (Limban et al., 2011).

Electronic and Photophysical Properties

Research into the electronic and photophysical properties of thiourea derivatives, including those with the specified compound, has revealed potential applications in materials science. These derivatives exhibit interesting properties such as high photovoltaic performance, making them suitable candidates for use in dye-sensitized solar cells. The incorporation of thiourea functional groups into dye molecules can significantly improve their efficiency, highlighting the role of these compounds in advancing solar energy technologies (Wu et al., 2013).

properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3O2S/c19-13-3-6-16(15(20)11-13)22-18(26)21-14-4-1-12(2-5-14)17(24)23-7-9-25-10-8-23/h1-6,11H,7-10H2,(H2,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBBGDNTCOJUAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=S)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-{4-[bis(2-bromoethyl)amino]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4629434.png)

![methyl 4-(4-methoxyphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4629445.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B4629452.png)

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4629458.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4629468.png)

![3-[5-(4-bromophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4629472.png)

![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4629492.png)

![5-{4-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4629499.png)

![ethyl 4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4629505.png)

![2-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-4-fluorobenzamide](/img/structure/B4629507.png)

![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4629528.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-pyrrolidinecarbothioamide](/img/structure/B4629529.png)

![N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4629531.png)